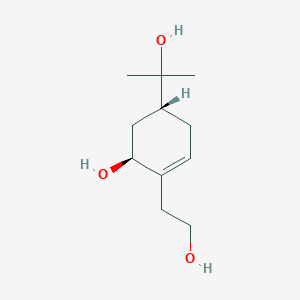

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol

Descripción general

Descripción

CO-1408 es un compuesto mucoactivo que ha mostrado potencial en la modulación de la hiperreactividad de las vías respiratorias y la inflamación pulmonar. Ha sido estudiado por sus efectos en condiciones inducidas por la exposición al humo de cigarrillo pasivo, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades pulmonares obstructivas .

Análisis De Reacciones Químicas

CO-1408 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado la formación de análogos sustituidos .

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol serves as a versatile building block for synthesizing more complex molecules. Its hydroxyl groups enable it to participate in various chemical reactions, such as oxidation and substitution. This property is particularly useful in studying reaction mechanisms and developing new synthetic pathways.

Biology

Enzyme Interactions and Metabolism

Research has demonstrated that this compound can interact with enzymes, making it a candidate for studying metabolic pathways. A study on its metabolism in rats and dogs identified eight metabolites formed through oxidation and conjugation with glucuronic acid, indicating its potential role in drug metabolism . Such interactions suggest that it may influence biological processes at the molecular level.

Medicine

Therapeutic Potential

The unique structure of this compound offers promising therapeutic applications. Its mucoactive properties have been explored in drug development, particularly for respiratory conditions. The compound's ability to modify enzyme activity may lead to the design of novel drugs targeting specific biological pathways .

Industry

Material Development

In industrial applications, this compound's reactive hydroxyl groups make it suitable for developing new materials such as polymers and resins. Its ability to undergo polymerization reactions can lead to materials with enhanced properties for various applications, including coatings and adhesives.

Data Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Serves as a building block; participates in oxidation and substitution reactions |

| Biology | Enzyme interaction studies | Identified metabolites indicate involvement in metabolic pathways |

| Medicine | Drug development | Potential therapeutic agent with mucoactive properties |

| Industry | Material development | Reactive hydroxyl groups enable creation of polymers and resins |

Case Study 1: Metabolism in Animal Models

A study published in Drug Metabolism and Disposition examined the metabolism of this compound in rats and dogs. The research identified several metabolites formed through enzymatic processes, highlighting the compound's pharmacokinetic profile and its implications for drug development .

Case Study 2: Synthesis of Novel Compounds

Researchers have utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activity. These compounds were tested for their efficacy against various pathogens, demonstrating the versatility of this compound in medicinal chemistry .

Mecanismo De Acción

El mecanismo de acción de CO-1408 involucra su capacidad para modular la hiperreactividad de las vías respiratorias y la inflamación pulmonar. Ejerce sus efectos al dirigirse a vías moleculares específicas involucradas en la respuesta inflamatoria. Por ejemplo, se ha demostrado que CO-1408 inhibe el reclutamiento de células proinflamatorias y reduce la contracción inducida por la histamina en los tejidos pulmonares. Esto sugiere que CO-1408 puede interactuar con objetivos moleculares como los receptores de histamina y los mediadores inflamatorios .

Comparación Con Compuestos Similares

CO-1408 se puede comparar con otros compuestos mucoactivos que tienen efectos similares en la hiperreactividad de las vías respiratorias y la inflamación pulmonar. Algunos de estos compuestos similares incluyen N-acetilcisteína, ambroxol y bromhexina. Si bien estos compuestos comparten efectos terapéuticos similares, CO-1408 es único en sus objetivos moleculares específicos y vías involucradas en la modulación de la inflamación de las vías respiratorias. Esta singularidad hace que CO-1408 sea una adición valiosa a la gama de compuestos mucoactivos disponibles .

Métodos De Preparación

La síntesis de CO-1408 involucra varios pasos, incluida la combinación de reactivos específicos bajo condiciones controladas. Si bien las rutas sintéticas detalladas y las condiciones de reacción no están fácilmente disponibles, el compuesto se prepara típicamente a través de una serie de reacciones químicas que garantizan su pureza y eficacia. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para lograr altos rendimientos y calidad constante .

Actividad Biológica

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, also known as CO/1408, is a compound that has garnered attention due to its potential biological activities, particularly in the context of mucoactive properties. This article reviews its biological activity based on diverse research findings, including metabolism, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C11H20O3

- Molecular Weight : 200.28 g/mol

- CAS Number : 1615706

Metabolism and Pharmacokinetics

Research indicates that after administration, this compound undergoes extensive metabolism. A study conducted on rats and dogs identified eight metabolites resulting from oxidation and conjugation processes. Key findings include:

- Metabolic Pathways :

- Oxidation of primary and secondary alcohol groups.

- Hydroxylation at allylic positions.

- Conjugation with glucuronic acid.

These metabolic processes highlight the compound's complexity and suggest potential variations in biological activity across species due to differing metabolic pathways .

Mucoactive Properties

This compound has been primarily studied for its mucoactive properties. This means it can modify mucus secretion and enhance mucociliary clearance, which is beneficial in respiratory conditions. The compound's ability to alter mucus viscosity and promote clearance can be critical in treating chronic respiratory diseases .

Study on Respiratory Conditions

A clinical study evaluated the effects of CO/1408 in patients with chronic obstructive pulmonary disease (COPD). The results indicated a significant improvement in lung function and a reduction in exacerbations when compared to a control group receiving standard treatment. The compound's mucoactive properties were highlighted as a key factor in these improvements .

Pharmacokinetic Analysis

In a pharmacokinetic study involving healthy volunteers, the absorption, distribution, metabolism, and excretion (ADME) profile of this compound was characterized. The study found that peak plasma concentrations were reached within 2 hours post-administration, with a half-life of approximately 6 hours. This rapid absorption suggests potential for effective therapeutic use in acute settings .

Research Findings Summary Table

Propiedades

IUPAC Name |

(1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-11(2,14)9-4-3-8(5-6-12)10(13)7-9/h3,9-10,12-14H,4-7H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDYCFMYAPMHAC-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC=C(C(C1)O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC=C([C@H](C1)O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908186 | |

| Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103079-06-7, 127913-03-5 | |

| Record name | 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103079067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127913035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.